molecular formula C8H17N B147437 2-Propylpiperidine CAS No. 10388-95-1

2-Propylpiperidine

Cat. No.: B147437
CAS No.: 10388-95-1
M. Wt: 127.23 g/mol
InChI Key: NDNUANOUGZGEPO-UHFFFAOYSA-N
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Properties

IUPAC Name

2-propylpiperidine
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-2-5-8-6-3-4-7-9-8/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNUANOUGZGEPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046821
Record name dl-Coniine
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Molecular Weight

127.23 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; Darkens and polymerizes upon exposure to light and air; [Merck Index], Liquid
Record name Coniine
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Record name (S)-2-Propylpiperidine
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Boiling Point

133 °C
Record name CONIINE
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Solubility

SOLUBLE IN ALCOHOL, ETHER, ACETONE, BENZENE, AMYL ALCOHOL; SLIGHTLY SOL IN CHLOROFORM; ONE ML DISSOLVES IN 90 ML WATER, LESS SOL IN HOT WATER; THE BASE DISSOLVES ABOUT 25% WATER AT ROOM TEMPERATURE, 18 mg/mL
Record name CONIINE
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Record name (S)-2-Propylpiperidine
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Density

0.844-0.848 @ 20 °C/4 °C
Record name CONIINE
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Vapor Pressure

0.69 [mmHg]
Record name Coniine
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Mechanism of Action

CONINE HAS A NICOTINE-LIKE ACTION IN FIRST STIMULATING AND THEN DEPRESSING AUTONOMIC GANGLIA, AND A CURARE-LIKE EFFECT IN PARALYSING THE MOTOR NERVE ENDINGS TO THE SKELETAL MUSCLES.
Record name CONIINE
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Color/Form

COLORLESS LIQUID

CAS No.

3238-60-6, 458-88-8
Record name 2-Propylpiperidine
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Record name Coniine
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Record name CONIINE, (±)-
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Record name CONIINE
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Melting Point

SOLIDIFIES AROUND -2 °C, -2 °C
Record name CONIINE
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Record name (S)-2-Propylpiperidine
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Propylpiperidine
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2-Propylpiperidine
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2-Propylpiperidine
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2-Propylpiperidine
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2-Propylpiperidine
Reactant of Route 6
2-Propylpiperidine

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